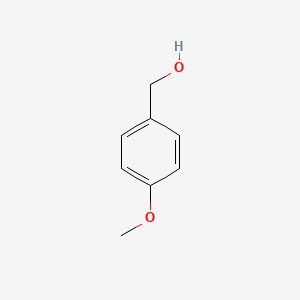
4-Methoxybenzyl alcohol
Cat. No. B1665506
Key on ui cas rn:
105-13-5
M. Wt: 138.16 g/mol
InChI Key: MSHFRERJPWKJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08519132B2
Procedure details


To gain insight into the role of the base additive, (HQ)2VV(O)(OC6H4OCH3) (9) was prepared from the reaction of 8 with 4-methoxybenzylalcohol in acetonitrile. In the absence of base, complex 9 was relatively stable in CD2Cl2 solution, with less than 5% reacting after 16 h at room temperature. However, a rapid reaction occurred when a CD2Cl2 solution of 9 was treated with NEt3 (2 equiv) under argon, affording the vanadium(IV) complex (HQ)2VIV(O) (10), 4-methoxy-benzaldehyde (0.5 equiv, 100% yield) and 4-methoxybenzylalcohol (0.5 equiv, 100% yield) within 2 h at room temperature (Scheme 3). The increased reactivity observed in the presence of NEt3 suggests a key role for the base additive in promoting the alcohol oxidation step. When the reaction of 9 with NEt3 was carried out under air in CD2Cl2, quantitative conversion to the cis-dioxo vanadium(V) complex (HQ)2VV(O)2HNEt3 (11) and 4-methoxybenzaldehyde was observed after 22 h at room temperature. Complex 11 was independently prepared by the reaction of the μ-oxo complex [(HQ)2VV(O)]2μ-O (12) (Giacomelli, A.; Floriani, C.; Duarte, A. O. D. S.; Chiesi-Villa, A.; Guastini, C. Inorg. Chem. 1982, 21, 3310-3316) with H2O and NEt3 in CH2Cl2. When tested for the oxidation of 4-methoxybenzylalcohol in combination with 10 mol % NEt3, both complexes 10 and 11 were effective catalysts, affording complete conversion in 24 h at 60° C.
[Compound]
Name
(HQ)2VV(O)(OC6H4OCH3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
complex 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
100%

Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.CCN(CC)CC>C(#N)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1
|
Inputs


Step One
[Compound]
|
Name
|
(HQ)2VV(O)(OC6H4OCH3)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CO)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
[Compound]
|
Name
|
complex 9
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
However, a rapid reaction
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: EQUIVALENTS | ||
| YIELD: PERCENTYIELD | 100% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(CO)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: EQUIVALENTS | ||
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
